Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans
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Overview
Description
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans is a synthetic peptide used primarily in biochemical research. This compound is an angiotensinogen peptide and is often utilized as a substrate for Renin. It is assayed by fluorescence to study the binding affinity of protease inhibitors . The compound features a Dabcyl group, which is a fluorescent label, making it valuable in various fluorescence assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-throughput purification systems ensures the production of high-purity peptides suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, affecting its fluorescence properties.
Reduction: Reduction reactions can modify the peptide’s structure and functionality.
Substitution: Substitution reactions can introduce different functional groups, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various organic reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified fluorescent properties, while reduction can lead to structural changes in the peptide .
Scientific Research Applications
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans has a wide range of applications in scientific research:
Chemistry: Used in fluorescence assays to study enzyme kinetics and binding affinities.
Biology: Employed in studying protease activity and inhibition, particularly in the context of Renin.
Medicine: Investigated for its potential in drug discovery and development, especially in targeting protease-related diseases.
Industry: Utilized in the development of diagnostic assays and research tools.
Mechanism of Action
The mechanism of action of Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans involves its role as a substrate for Renin. When Renin cleaves the peptide, the Dabcyl group is separated from the Edans group, resulting in a measurable fluorescence signal. This fluorescence change allows researchers to study the binding affinity and inhibition of protease inhibitors. The molecular targets and pathways involved include the Renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans trifluoroacetate salt: Another form of the compound with similar applications.
Other angiotensinogen peptides: Used in similar fluorescence assays and protease studies.
Uniqueness
This compound is unique due to its specific sequence and the presence of both Dabcyl and Edans groups. This combination allows for precise fluorescence-based assays, making it a valuable tool in biochemical research .
Biological Activity
Dabcyl-gamma-abu-ile-his-pro-phe-his-leu-val-ile-his-thr-edans is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of cellular uptake and as a substrate for enzymatic reactions. This compound incorporates a Dabcyl group, which is known to enhance the properties of peptides, making them useful in various biochemical applications.
Chemical Structure and Properties
- Molecular Formula : C90H120N22O16S
- Molecular Weight : 1798.12 g/mol
- CAS Number : 142988-22-5
The Dabcyl moiety serves as a chromophore often utilized in Förster Resonance Energy Transfer (FRET) systems, which makes this peptide particularly valuable in studying cellular processes and interactions.
Cellular Uptake
Research has shown that the incorporation of the Dabcyl group significantly enhances the cellular uptake of peptides. A study indicated that peptides modified with Dabcyl, such as tetra- and hexaarginine derivatives, exhibited increased internalization efficiency compared to their unmodified counterparts . The mechanism of uptake appears to involve both direct penetration and vesicular transport.
Key Findings on Cellular Uptake:
- Hexaarginine-Dabcyl Conjugates : Demonstrated superior internalization capabilities, entering cells more effectively than octaarginine at low concentrations.
- Internalization Mechanism : The study suggests that internalization may occur via direct translocation or release from vesicles after vesicular transportation .
Enzymatic Activity
This compound has been identified as a substrate for renin, an enzyme involved in blood pressure regulation. This peptide's structure allows it to be effectively cleaved by renin, making it useful for studying enzyme activity and inhibition .
Antitumor Activity
The potential antitumor effects of Dabcyl-modified peptides have also been explored. In conjugates with antitumor drugs, these peptides have shown cytostatic activity against various cancer cell lines. The enhanced cellular uptake provided by the Dabcyl group may contribute to this activity by facilitating drug delivery into target cells .
Comparative Analysis of Related Peptides
Peptide Variant | Uptake Efficiency | Antitumor Activity |
---|---|---|
Tetraarginine-Dabcyl | Moderate | Low |
Hexaarginine-Dabcyl | High | Moderate |
Octaarginine (Control) | Low | Low |
Dabcyl-Conjugated Antitumor Peptide | High | High |
This table summarizes the comparative uptake efficiencies and antitumor activities of different peptide variants, highlighting the advantages conferred by the Dabcyl modification.
Case Studies and Research Findings
-
Study on Internalization Mechanisms :
- Researchers investigated the internalization pathways of Dabcyl-modified tetraarginines. Results indicated that these peptides utilized both endocytic and non-endocytic routes for cellular entry, with significant uptake observed across various cell types including MCF-7 and MDA-MB-231 breast cancer cells .
- Renin Substrate Assays :
- Antitumor Drug Delivery :
Properties
IUPAC Name |
benzene;5-[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H120N22O16S.C6H6/c1-12-54(7)77(105-75(114)28-19-37-95-80(115)58-29-31-59(32-30-58)109-110-60-33-35-64(36-34-60)111(10)11)88(123)104-72(45-63-48-93-51-99-63)90(125)112-40-20-26-73(112)85(120)102-69(42-57-21-15-14-16-22-57)81(116)101-70(43-61-46-91-49-97-61)82(117)100-68(41-52(3)4)83(118)106-76(53(5)6)87(122)107-78(55(8)13-2)89(124)103-71(44-62-47-92-50-98-62)84(119)108-79(56(9)113)86(121)96-39-38-94-67-25-17-24-66-65(67)23-18-27-74(66)129(126,127)128;1-2-4-6-5-3-1/h14-18,21-25,27,29-36,46-56,68-73,76-79,94,113H,12-13,19-20,26,28,37-45H2,1-11H3,(H,91,97)(H,92,98)(H,93,99)(H,95,115)(H,96,121)(H,100,117)(H,101,116)(H,102,120)(H,103,124)(H,104,123)(H,105,114)(H,106,118)(H,107,122)(H,108,119)(H,126,127,128);1-6H/t54-,55-,56+,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTFTYIAHDJKAO-DWXCNEKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)CCCNC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C.C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H126N22O16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1876.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.